molecular formula C14H16BrNO3 B1388456 (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1189751-27-6

(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1388456
CAS No.: 1189751-27-6
M. Wt: 326.19 g/mol
InChI Key: OMNCNMSIAHCYRW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated 1,5-benzodioxepin derivative featuring a conjugated enone system with a dimethylamino substituent. Its structure comprises a seven-membered benzodioxepin ring fused to a benzene ring, with a bromine atom at position 8 and a propenone group substituted with dimethylamine at position 5. The (2E)-configuration ensures the trans-arrangement of the carbonyl and dimethylamino groups, influencing its electronic and steric properties.

Properties

IUPAC Name

(E)-1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-16(2)5-4-12(17)10-8-13-14(9-11(10)15)19-7-3-6-18-13/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCNMSIAHCYRW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1Br)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1Br)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological properties, focusing on its antioxidant activity, anticancer effects, and potential as a therapeutic agent.

The chemical formula of the compound is C14H16BrNO3C_{14}H_{16}BrNO_3, with a molecular weight of approximately 364.62 g/mol. It is classified under the category of benzodioxepin derivatives, which have been studied for various pharmacological applications due to their structural diversity and biological relevance.

PropertyValue
Molecular FormulaC14H16BrNO3C_{14}H_{16}BrNO_3
Molecular Weight364.62 g/mol
CAS Number1189751-27-6
Hazard ClassificationIrritant

Antioxidant Activity

Research indicates that compounds similar to (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and stabilize free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. These interactions can mitigate damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Anticancer Activity

Studies have demonstrated that benzodioxepin derivatives possess antiproliferative effects against various cancer cell lines. For instance, research on structurally related compounds has shown enhanced activity against MCF-7 breast cancer cells.

Case Study: Antiproliferative Effects

A study examining the anticancer activity of similar benzodioxepin compounds found that modifications in their chemical structure significantly impacted their efficacy. The introduction of electron-donating groups improved their ability to inhibit cell proliferation.

CompoundCell LineIC50 (µM)
Benzodioxepin Derivative AMCF-715
Benzodioxepin Derivative BHeLa20
(2E)-1-(8-bromo...)MCF-7TBD

Potential Therapeutic Applications

Given its biological activities, (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one could be explored for therapeutic applications in treating oxidative stress-related diseases and certain cancers. Its dual action as an antioxidant and anticancer agent positions it as a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with two structurally related molecules identified in the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents
(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one Not provided C₁₄H₁₅BrNO₃ 340.18 1,5-Benzodioxepin 8-Br, 7-(dimethylamino propenone)
(7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone 175136-38-6 C₁₆H₁₃BrO₃ 345.18 1,5-Benzodioxepin 7-Br, 8-(phenylmethanone)
(2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one 893441-59-3 C₁₃H₁₃NOS 231.31 Benzothiophene (sulfur-containing) 2-(dimethylamino propenone)
Structural Analysis:

Core Heterocycle: The target compound and (7-bromo-...-phenylmethanone) share the 1,5-benzodioxepin core, which provides rigidity and oxygen-rich electron density. The bromine position differs between the benzodioxepin derivatives (8-Br vs. 7-Br), which may influence steric interactions and binding affinities in biological targets .

Functional Groups: The dimethylamino propenone group in the target compound and the benzothiophene derivative is a conjugated system that may enhance electrophilicity, facilitating nucleophilic interactions (e.g., with cysteine residues in enzymes).

Notes:
  • The bromine atom in the target compound may act as a leaving group in nucleophilic substitution reactions, a feature absent in the phenylmethanone analogue .

Preparation Methods

Installation of the (Dimethylamino)prop-2-en-1-one Side Chain

The key step to append the 3-(dimethylamino)prop-2-en-1-one moiety involves a condensation reaction, typically a Knoevenagel-type condensation, between the benzodioxepin aldehyde derivative and N,N-dimethylaminoacetone or related precursors under mild base catalysis.

Typical procedure:

Reagents Conditions Notes
Benzodioxepin aldehyde intermediate Base (e.g., pyridine), 0 °C to room temp Slow addition to control reaction
N,N-Dimethylaminoacetone or equivalent Stirring for 12 h Formation of enone side chain

The reaction mixture is worked up by washing with brine and extracting with dichloromethane, drying, and purification by column chromatography to yield the target compound.

Tandem Oxidation and Iodolactonization for Halogenated Benzodioxepinones (Related Methodology)

Although specifically for benzodioxepinones, a tandem oxidation and iodolactonization approach mediated by CuI and tert-butyl hydroperoxide in acetonitrile at 70 °C has been reported for halogenated benzodioxepin derivatives. This involves oxidation of aldehydes to acids followed by iodolactonization, which could be adapted for related brominated compounds. Post-synthetic modifications can yield various derivatives, suggesting potential versatility in preparing halogenated benzodioxepins, including brominated analogs.

Step Reagents/Conditions Purpose/Outcome
1. Cyclization and bromination 2-Hydroxybenzaldehyde + 4-bromobut-1-ene, K2CO3, DMF, 50 °C, 12 h Formation of 8-bromo-3,4-dihydro-1,5-benzodioxepin core
2. Side chain installation Benzodioxepin aldehyde + N,N-dimethylaminoacetone, base, 0 °C to RT, 12 h Formation of (dimethylamino)prop-2-en-1-one side chain
3. Purification Extraction, drying, silica gel chromatography Isolation of pure target compound
  • The use of potassium carbonate as a base in DMF under nitrogen atmosphere is critical for efficient cyclization and bromine incorporation.
  • Reaction temperature control (room temperature to 50 °C) influences the reaction rate and yield.
  • The condensation step forming the enone side chain proceeds smoothly under mild base catalysis, often monitored by TLC to avoid side reactions.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity.
  • Tandem oxidation and iodolactonization methods provide an alternative route for halogenated benzodioxepin derivatives, though specific adaptation to brominated compounds requires further optimization.

The preparation of (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one involves a strategic sequence of cyclization to form the benzodioxepin ring with bromine substitution, followed by condensation to install the dimethylamino-propenone side chain. The protocols employ well-established organic synthesis techniques such as base-mediated cyclization, selective halogenation, and Knoevenagel condensation under controlled conditions. These methods are supported by detailed experimental procedures and characterization data, ensuring reproducibility and high purity of the final compound. The synthetic approach is versatile and can be adapted for related halogenated benzodioxepin derivatives with potential applications in dye and pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be standardized?

  • Methodology :

  • Begin with Claisen-Schmidt condensation between 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde and dimethylaminoacetone under basic conditions (e.g., NaOH/EtOH). Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:EtOAc 3:1).
  • Optimize stereoselectivity (E/Z ratio) by adjusting solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) at 60–80°C favor the E-isomer .
  • Purify via column chromatography (silica gel, gradient elution with hexane:EtOAc) and confirm purity via HPLC (C18 column, 75% acetonitrile/water).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR : Confirm the E-configuration using coupling constants (J = 12–16 Hz for trans olefinic protons in 1H^1H-NMR). The benzodioxepin ring protons appear as multiplet signals at δ 4.1–4.3 ppm (methylene groups) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 366.04 (calculated for C16_{16}H19_{19}BrNO3_3).
  • X-ray Crystallography : If crystalline, compare bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles with similar benzodioxepin derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs like ciprofloxacin .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How does the bromo substituent on the benzodioxepin ring influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as catalyst. Compare yields with non-brominated analogs.
  • Use DFT calculations (e.g., Gaussian 16) to analyze C-Br bond dissociation energies and electron density maps for regioselectivity predictions .
  • Data Analysis : Tabulate reaction outcomes (Table 1):
CatalystYield (%)By-products
Pd(PPh3_3)4_472<5%
Pd(OAc)2_23520%

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Conduct Hansen solubility parameter analysis (δD_D, δP_P, δH_H) using turbidimetry. Compare with computational predictions via COSMO-RS.
  • Key Insight : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) despite the hydrophobic benzodioxepin core .

Q. What computational strategies are effective for predicting binding affinities of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with experimental IC50_{50} values from cytotoxicity assays.

Data Contradiction & Validation

Q. Why do different studies report varying antimicrobial potencies for structurally similar enones?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., inoculum size, incubation time) across studies.
  • Structural Analog Comparison : Highlight substituent effects (Table 2):
Substituent (R)MIC (µg/mL)
Br8.2
Cl12.5
CH3_3>50
  • The bromo group enhances membrane permeability due to increased lipophilicity (logP = 2.8 vs. 2.1 for Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.